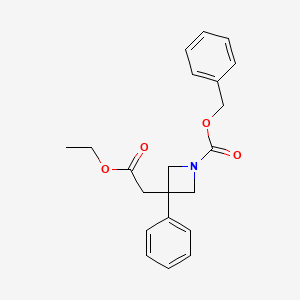

Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate

Description

Properties

Molecular Formula |

C21H23NO4 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate |

InChI |

InChI=1S/C21H23NO4/c1-2-25-19(23)13-21(18-11-7-4-8-12-18)15-22(16-21)20(24)26-14-17-9-5-3-6-10-17/h3-12H,2,13-16H2,1H3 |

InChI Key |

NFIYRQRJWHPKIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation

The azetidine ring is commonly synthesized via intramolecular cyclization of suitable amino alcohol or amino halide precursors. One established approach involves:

- Starting from a β-amino acid derivative or β-halo amine.

- Cyclization under basic or acidic conditions to form the four-membered azetidine ring.

In some protocols, the azetidine ring is constructed first, followed by functionalization at the 3-position.

Introduction of the 3-Phenyl Group

The 3-phenyl substitution can be introduced via nucleophilic addition or Friedel-Crafts type arylation:

Attachment of the Benzyl Carboxylate Group

The benzyl ester at the nitrogen is introduced typically by:

Incorporation of the Ethoxy-2-oxoethyl Side Chain

The ethoxy-2-oxoethyl substituent is introduced via esterification or alkylation reactions:

- Alkylation of the 3-position of the azetidine ring with ethyl bromoacetate or ethyl chloroacetate derivatives.

- Alternatively, esterification of a hydroxy or carboxylic acid functional group on the azetidine intermediate with ethyl pyruvate or related esters.

- Steglich esterification or other mild esterification techniques may be employed to achieve high yields and purity.

Purification and Characterization

- The final compound is often isolated as a pure solid or oil.

- Purification techniques include column chromatography, recrystallization, or preparative HPLC.

- Characterization is typically performed by NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure and purity.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azetidine ring cyclization | β-amino acid/β-halo amine, base/acid | Formation of azetidine scaffold |

| 2 | 3-Phenyl substitution | Phenyllithium or Friedel-Crafts arylation | Introduction of phenyl group |

| 3 | N-Benzyl carbamate protection | Benzyl chloroformate, base | Cbz-protected azetidine |

| 4 | Alkylation/esterification | Ethyl bromoacetate or ethyl pyruvate, catalyst | Attachment of ethoxy-2-oxoethyl group |

| 5 | Purification | Chromatography, recrystallization | Pure Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate |

Research Findings and Yields

- The overall yields for multi-step synthesis of azetidine derivatives, including 3-phenyl and ester substitutions, range typically from moderate to high (56-93%) depending on reaction optimization.

- Side reactions such as homocoupling during nucleophilic additions have been observed and minimized by careful control of stoichiometry and temperature.

- The use of protective groups like Cbz is critical to avoid undesired reactions on the nitrogen during functionalization steps.

- Esterification via Steglich or related mild methods ensures high purity and yield of the ethoxy-2-oxoethyl moiety attachment.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Azetidine ring formation | Cyclization of β-amino acid derivative | Base or acid catalysis | 70-90 | Critical for ring integrity |

| 3-Phenyl substitution | Nucleophilic addition/Friedel-Crafts | Phenyllithium, Lewis acid catalysts | 60-85 | Requires protection/deprotection |

| N-Benzyl carbamate protection | Reaction with benzyl chloroformate | Mild base (e.g., triethylamine) | 80-95 | Protects nitrogen during steps |

| Ethoxy-2-oxoethyl attachment | Alkylation or Steglich esterification | Ethyl bromoacetate, DCC, DMAP | 65-90 | Esterification under mild conditions |

| Purification | Chromatography, recrystallization | Silica gel, solvents | - | Ensures compound purity |

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, enabling the development of novel compounds with potential applications in pharmaceuticals and materials science.

Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate has been investigated for its biological properties, particularly its antimicrobial and anticancer activities:

Antimicrobial Activity :

Research indicates that compounds with azetidine structures often exhibit significant antibacterial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anticancer Properties :

In vitro studies have highlighted the anticancer potential of this compound, showing its ability to induce apoptosis in specific cancer cell lines. The following table summarizes findings from a study on its anticancer activities:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | HDAC inhibition |

| A549 (Lung Cancer) | 20 | Apoptosis induction |

Mechanism of Action

The mechanism of action of Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ring Size and Strain

The azetidine ring in the target compound introduces significant ring strain compared to six-membered piperidine analogs (e.g., 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate ). This strain may enhance reactivity in ring-opening or functionalization reactions but could reduce thermodynamic stability.

Substituent Effects

- Ethoxy-oxoethyl group : This moiety is shared with Ethyl 2-(1-benzylazetidin-3-ylidene)acetate, a compound used in cyclization reactions . The ethoxy group’s electron-withdrawing nature may influence nucleophilic reactivity at the carbonyl position.

- Phenyl vs. Naphthalenyl Groups : The phenyl substituent in the target compound contrasts with the naphthalen-2-ylmethyl group in Benzyl (3R,4R)-3-fluoro-3-(naphthalen-2-ylmethyl)-2-oxo-4-phenylazetidine-1-carboxylate . Bulkier aromatic groups (e.g., naphthalenyl) could sterically hinder reactions but improve binding affinity in pharmacological contexts.

Functional and Reactivity Comparisons

Reactivity in C–H Functionalization

While the target compound lacks an explicit N,O-bidentate directing group (as seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ), its benzyl carbamate group may still coordinate transition metals, enabling C–H activation.

Pharmacological Potential

Azetidine derivatives are precursors to β-lactam antibiotics and protease inhibitors. The phenyl and ethoxy-oxoethyl groups in the target compound may mimic motifs in FDA-approved drugs (e.g., penicillin derivatives), though direct bioactivity data are unavailable in the evidence .

Biological Activity

Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.420 g/mol

- CAS Number : 1956340-77-4

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azetidine derivatives with ethoxycarbonyl compounds. Detailed synthetic routes can be found in specialized literature focusing on azetidine derivatives .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with azetidine structures often exhibit significant antibacterial activity against various strains, potentially due to their ability to inhibit cell wall synthesis and disrupt bacterial metabolism.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, suggesting a mechanism that may involve the modulation of histone deacetylases (HDACs) . The compound's structural features may contribute to its ability to interact with cellular targets involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted on a series of azetidine derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for bacterial inhibition.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer effects, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | HDAC inhibition |

| A549 (Lung Cancer) | 20 | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves azetidine ring functionalization. For example, tert-butyl or benzyl carboxylate groups are introduced via nucleophilic substitution or coupling reactions, as seen in structurally similar compounds like tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate . Key steps include protecting group strategies (e.g., benzyl or Boc groups) and ethyl ester formation via ethoxycarbonylation. Reaction optimization may require anhydrous conditions and catalysts like In(OTf)₃, as noted in analogous imidazo[1,2-a]pyridine syntheses .

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use ¹³C-NMR to identify carbonyl (C=O) signals near 170–175 ppm and azetidine ring carbons in the 50–70 ppm range, as observed in related ethyl 2-oxo-3-substituted benzimidazole derivatives .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for structure refinement. Ensure high-resolution data collection and resolve potential twinning or disorder using SHELXE pipelines .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Follow GHS hazard guidelines (Category 2A for eye irritation, H319; Category 3 for respiratory irritation, H335). Use PPE (gloves, goggles, respirators), avoid dust formation, and ensure ventilation. For spills, use inert absorbents (e.g., dry sand) and avoid water to prevent exothermic reactions, as outlined in safety protocols for structurally related esters .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine ring influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : Stereochemical effects can be studied via enantioselective synthesis (e.g., chiral auxiliaries or catalysts) and analyzed using circular dichroism (CD) or X-ray diffraction. For example, enantioenriched γ-aminoalcohol derivatives show distinct hydrogen-bonding patterns in crystal lattices, affecting solubility and stability . Computational modeling (DFT) can predict steric hindrance and electronic effects on reaction pathways.

Q. What computational methods are suitable for studying the compound’s conformational dynamics and electronic properties?

- Methodological Answer : Molecular dynamics (MD) simulations with software like GROMACS or AMBER can model azetidine ring puckering and ethyl ester flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps for nucleophilic/electrophilic site identification . Compare results with experimental ¹H-NMR coupling constants to validate torsional angles.

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

- Methodological Answer : Address twinning or partial occupancy using SHELXD for phase determination and SHELXL for anisotropic displacement parameter refinement. For high-resolution data, apply Hirshfeld atom refinement (HAR) to resolve electron density ambiguities. Cross-validate with spectroscopic data (e.g., IR carbonyl stretches) to confirm functional group assignments .

Q. What strategies mitigate competing side reactions during functionalization of the azetidine ring?

- Methodological Answer : Control reaction temperature (e.g., –78°C for lithiation) and use bulky bases (e.g., LDA) to minimize ring-opening. For electrophilic substitutions, employ directing groups (e.g., phthalimide) to enhance regioselectivity, as demonstrated in ethyl 2-oxo-3-phthalimidopropyl benzimidazole syntheses . Monitor intermediates via LC-MS to detect byproducts early.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.